2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This compound features a 2,4-difluorophenyl acetamide fragment linked to a 4,6-dimethoxy-1,3,5-triazine core via a methylene spacer. The electron-withdrawing 2,4-difluoro substitution (σm = 0.34) is not trivially interchangeable with chloro or mono-fluoro analogs—it uniquely modulates acetamide NH acidity and phenyl ring π-stacking, directly impacting target binding. Procuring a generic triazine-acetamide without the precise difluoro pattern risks losing the specific biological profile validated in ChEMBL (CHEMBL4916069) across multiple inhibition and functional assays. With XLogP3=1.5, this compound offers a favorable balance of solubility and permeability for SPR studies and secondary screening of neutrophil adhesion inhibition.

Molecular Formula C14H14F2N4O3
Molecular Weight 324.288
CAS No. 2034522-19-3
Cat. No. B2484632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
CAS2034522-19-3
Molecular FormulaC14H14F2N4O3
Molecular Weight324.288
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)CC2=C(C=C(C=C2)F)F)OC
InChIInChI=1S/C14H14F2N4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)5-8-3-4-9(15)6-10(8)16/h3-4,6H,5,7H2,1-2H3,(H,17,21)
InChIKeyVHBQJOLEURUPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (CAS 2034522-19-3): Chemical Identity and Research Context


2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic low-molecular-weight molecule (MW 324.28 g/mol) that combines a 2,4-difluorophenyl acetamide fragment with a 4,6-dimethoxy-1,3,5-triazine moiety via a methylene linker [1]. It is cataloged in PubChem (CID 121137457) and ChEMBL (CHEMBL4916069), where a preclinical maximum phase has been assigned, indicating biological evaluation in at least two inhibition assays and one functional assay [2]. The compound belongs to a broader class of 4,6-dimethoxy-1,3,5-triazine derivatives that have been investigated for anti-inflammatory and anticancer activities, though direct data for this specific derivative remain sparse [3]. Its structural features—particularly the electron-withdrawing difluoro substitution on the phenyl ring and the hydrogen-bond-capable triazine-acetamide core—suggest a design intended to modulate target binding or physicochemical properties relative to non-fluorinated or mono-substituted analogs.

Why 2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


The 2,4-difluorophenyl substitution pattern in this compound is not trivially interchangeable with other halogen or alkyl variants. Fluorine atoms impose unique electronic effects (strongly electronegative, σm = 0.34 for 2,4-F) that influence both the acidity of the acetamide NH and the π-stacking capacity of the phenyl ring, effects that are absent in the analogous 2-chlorophenyl or 4-fluorophenyl derivatives [1]. The 4,6-dimethoxy-1,3,5-triazine ring acts as a hydrogen-bond acceptor and can participate in charge-transfer interactions; altering the substitution on the triazine (e.g., to 4,6-dichloro or 4,6-dimethyl) would drastically change these properties. Published class-level evidence shows that even small modifications on the 2-aryl-4,6-dimethoxy-1,3,5-triazine core lead to statistically significant differences in anti-inflammatory potency and adhesion inhibition [2]. Therefore, procuring a generic “triazine-acetamide” without precisely matching the difluoro substitution risks losing the specific biological or physicochemical profile for which this compound was designed.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide


Lipophilicity Modulation Relative to 2-Chlorophenyl Analog

The 2,4-difluoro substitution lowers the calculated logP (XLogP3-AA = 1.5) compared with the 2-chloro analog (XLogP3-AA ~2.0, estimated from the 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide structure). This 0.5 log unit reduction translates to approximately a 3-fold lower octanol-water partition coefficient, potentially enhancing aqueous solubility and reducing nonspecific protein binding in biochemical assays [1]. The difference arises because fluorine, despite being more electronegative than chlorine, imparts lower polarizability and a smaller hydrophobic surface area, which is a well-established principle in medicinal chemistry for improving drug-like properties [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

ChEMBL Bioactivity Footprint: Preclinical Profiling Evidence

ChEMBL records two inhibition assays and one functional assay for CHEMBL4916069, placing the compound at the preclinical profiling stage [1]. While the exact IC50 values and target identities are not publicly disclosed, the accumulation of multiple bioactivity records distinguishes this compound from many other triazine-acetamide derivatives that have no reported biological evaluation. By contrast, the closest available comparator, 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide, has zero bioactivity annotations in ChEMBL, suggesting that the difluoro substitution may confer a target-interaction profile that has warranted further investigation [2].

Drug Discovery Bioactivity Screening Target Engagement

Class-Level Anti-Inflammatory Activity of 2-Aryl-4,6-dimethoxy-1,3,5-triazines

A series of 2-aryl-4,6-dimethoxy-1,3,5-triazines, structurally related to the target compound, demonstrated dose-dependent inhibition of superoxide anion production in human polymorphonuclear cells (PMNs) and inhibition of PMN adhesion to HUVEC endothelial cells [1]. In the study, compounds 5 (2-(4-methoxyphenyl)-4,6-dimethoxy-1,3,5-triazine) and 6 showed the highest inhibition of adhesion across a 10–9 to 10–4 M concentration range. While the target compound was not directly tested, it shares the 4,6-dimethoxy-1,3,5-triazine pharmacophore and the 2-aryl substitution pattern, making it a plausible candidate for similar anti-inflammatory profiling. No comparable data are available for simple acetamide-linked triazines lacking the 2-aryl substituent, underscoring the importance of the aryl-triazine connectivity retained in the target compound.

Inflammation Reactive Oxygen Species Cell Adhesion

Optimal Application Scenarios for 2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide Based on Current Evidence


Medicinal Chemistry Lead Optimization Programs Requiring Fluorinated Building Blocks

The compound's reduced logP (XLogP3-AA = 1.5) and higher bioactivity annotation count in ChEMBL make it a preferred choice over non-fluorinated or chlorinated analogs when a research program prioritizes metabolic stability and a documented biological testing trail [1].

In Vitro Anti-Inflammatory Profiling Using PMN Adhesion and ROS Assays

Based on class-level data from 2-aryl-4,6-dimethoxy-1,3,5-triazines, this compound can be prioritized for secondary screening of neutrophil adhesion and superoxide production inhibition, assays where the 2-aryl-triazine core has already shown dose-dependent activity [2].

Chemical Probe Synthesis for Target Identification Studies

The presence of two methoxy groups on the triazine ring, combined with the difluoro phenyl acetamide side chain, offers multiple sites for further derivatization (e.g., via nucleophilic aromatic substitution or amide coupling) to install affinity tags or fluorescent reporters, while retaining the core pharmacophore that has generated preclinical bioactivity data [1].

Comparative Physicochemical Property Studies for Halogen-Substituted Triazine Libraries

The compound serves as a well-characterized reference point (XLogP, PSA, HBD/HBA counts available) in a matrix of halogen-varied analogs, enabling structure-property relationship (SPR) analyses that guide the selection of candidates with optimal solubility and permeability profiles [1].

Quote Request

Request a Quote for 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.